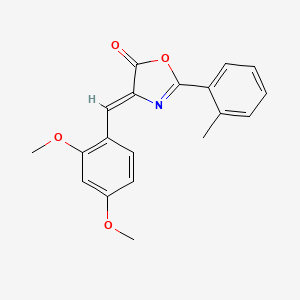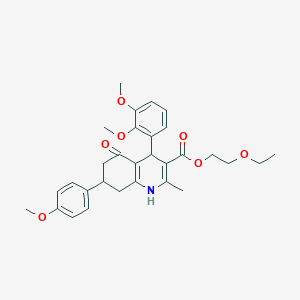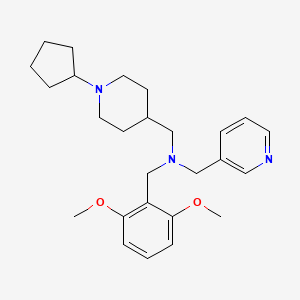
4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one, also known as DMXAA, is a small molecule that has been studied for its potential anti-cancer properties. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that help regulate the immune response. 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the formation of new blood vessels in tumors, which can help to starve the tumor of nutrients and oxygen.
Biochemical and Physiological Effects
4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-alpha and IL-6, which can help to activate the immune system. 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the formation of new blood vessels, which can help to starve tumors of nutrients and oxygen. In addition, 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to increase the permeability of blood vessels, which can help to improve the delivery of chemotherapy drugs to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is that it has shown promising results in inhibiting tumor growth and improving survival rates in animal models. Another advantage is that it can be easily synthesized in the laboratory. However, one limitation of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment. In addition, 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have some toxicity in animal models, which may limit its use in human clinical trials.
Orientations Futures
There are several future directions for research on 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one. One area of research could be to further investigate the mechanism of action of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one, in order to optimize its use in cancer treatment. Another area of research could be to investigate the potential use of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies could be conducted to investigate the potential use of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in other diseases, such as autoimmune disorders or infectious diseases.
Méthodes De Synthèse
4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde and 2-methylphenylacetic acid, followed by cyclization and oxidation. The final product is a white crystalline powder that is soluble in DMSO and ethanol.
Applications De Recherche Scientifique
4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis in various cancer cell lines, including melanoma, lung, breast, and colon cancer. 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has also been studied in animal models and has shown promising results in inhibiting tumor growth and improving survival rates.
Propriétés
IUPAC Name |
(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-6-4-5-7-15(12)18-20-16(19(21)24-18)10-13-8-9-14(22-2)11-17(13)23-3/h4-11H,1-3H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFALACCPSYDOF-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=C(C=C(C=C3)OC)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=C(C=C(C=C3)OC)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(2,4-Dimethoxyphenyl)methylidene]-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-oxo-3-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-9-carboxylate](/img/structure/B5213229.png)
![2-[2-(2,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5213232.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5213233.png)


![6-methyl-5-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-(2-pyrimidinyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5213259.png)
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5213260.png)
![(2R*,6S*)-4-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5213269.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5213279.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5213282.png)

![5,6-dimethyl-3-{[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5213298.png)
![N-cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5213303.png)